3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one
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Overview
Description
3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of 3,4-dichloroaniline with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imino group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dichloro-4,4’-diaminodiphenylmethane: Used in the preparation of high-quality polyurethane and epoxy resin.
3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Known for its use as a curing agent in electric cables and wires.
Uniqueness
3-(3,4-Dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-4-imino-5,5-dimethyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2/c1-11(2)9(14)15(10(16)17-11)6-3-4-7(12)8(13)5-6/h3-5,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSILCQJVHXUOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=N)N(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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